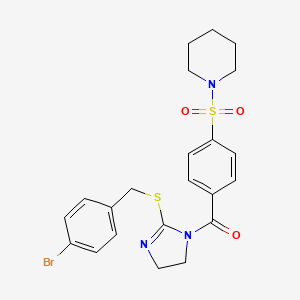

(2-((4-bromobencil)tio)-4,5-dihidro-1H-imidazol-1-il)(4-(piperidin-1-ilsulfonil)fenil)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H24BrN3O3S2 and its molecular weight is 522.48. The purity is usually 95%.

BenchChem offers high-quality (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Cristalografía y Ciencia de Materiales

El compuesto se puede utilizar en estudios de cristalografía y ciencia de materiales. La estructura cristalina de un compuesto similar se ha estudiado, lo que podría proporcionar información sobre las propiedades de este compuesto .

Actividades Biológicas

El compuesto contiene un núcleo de 1,3,4-oxadiazol, que es un heterociclo biológicamente importante que tiene numerosas y diversas actividades biológicas . Por lo tanto, las actividades quimioterapéuticas de los derivados de 1,3,4-oxadiazol están bien establecidas como anti-cáncer , anti-microbianas y anti-virales agentes.

Síntesis de Piperidina

El compuesto contiene un anillo de piperidina, que es un motivo estructural clave en muchos productos farmacéuticos y naturales . Por lo tanto, podría utilizarse como material de partida o intermedio en la síntesis de estos compuestos .

Actividad Anti-Tuberculosa

El compuesto podría utilizarse potencialmente en el desarrollo de fármacos anti-tuberculosos . Se diseñó, sintetizó y evaluó una serie de nuevos derivados sustituidos-N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida para su actividad anti-tuberculosa contra Mycobacterium tuberculosis .

Precursor de Fármacos

El compuesto podría utilizarse como precursor en la síntesis de fármacos . Por ejemplo, una reacción de flujo continuo práctica de N-(terc-butilsulfinil)-bromoimina fácilmente accesible con reactivos de Grignard proporciona diversas piperidinas α-sustituidas enantiomericamente enriquecidas con buenos rendimientos y altas diastereoselectividades en minutos .

Síntesis Enantioselectiva

El compuesto podría utilizarse en síntesis enantioselectiva . La combinación de ligandos quirales de biciclo[3.3.0]octadieno, un complejo activo de hidróxido de rodio y condiciones de reacción neutras permitió una arilación altamente enantioselectiva catalizada por rodio de N-tosilaldiminas alifáticas con alto rendimiento .

Actividad Biológica

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its structure features a thioether linkage, an imidazole ring, and a sulfonamide moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's chemical formula is C14H15BrN2O2S, with a molecular weight of approximately 385.31 g/mol. The presence of bromine in the benzyl group and the sulfonamide functional group enhances its interaction with biological targets.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅BrN₂O₂S |

| Molecular Weight | 385.31 g/mol |

| Key Functional Groups | Thioether, Imidazole, Sulfonamide |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, imidazole-containing compounds have been shown to inhibit various cancer cell lines by interfering with critical cellular pathways. The compound may exhibit similar properties due to its ability to interact with enzymes or receptors involved in cancer progression.

A comparative analysis of related compounds indicates that those containing the imidazole ring often demonstrate significant cytotoxicity against human cancer cell lines. For example, compounds structurally analogous to this one have shown IC50 values in the micromolar range against various cancer types .

Enzyme Inhibition

The compound’s thioether and sulfonamide functionalities suggest potential for enzyme inhibition. Specifically, compounds containing sulfonamide moieties are well-documented for their inhibitory effects on carbonic anhydrase and other enzymes critical in metabolic pathways .

In vitro studies have demonstrated that similar thioether-containing compounds can inhibit Na+/K+-ATPase activity, which is vital for maintaining cellular ion balance and membrane potential . The inhibition of such enzymes can lead to altered cellular signaling pathways, potentially resulting in therapeutic effects against diseases like hypertension and cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as the bromobenzyl and piperidinyl sulfonamide groups plays a significant role in enhancing its pharmacological properties.

Key Findings:

- Bromine Substitution : The bromine atom can enhance lipophilicity and improve binding affinity to biological targets.

- Imidazole Ring : Known for its role in mimicking histidine residues, it may facilitate interactions with metal-containing enzymes or receptors.

- Sulfonamide Group : This group is essential for enzyme inhibition and can also enhance solubility.

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of structurally related thiazole derivatives on glioma cell lines. Results indicated that compounds with similar moieties exhibited significant growth inhibition, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : Compounds derived from thioether structures have shown promising antimicrobial properties against various pathogens. This suggests that the compound could also be explored for antimicrobial applications .

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects through modulation of neurotransmitter systems, indicating a broader therapeutic potential beyond oncology .

Propiedades

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O3S2/c23-19-8-4-17(5-9-19)16-30-22-24-12-15-26(22)21(27)18-6-10-20(11-7-18)31(28,29)25-13-2-1-3-14-25/h4-11H,1-3,12-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXYSLOFGARLTQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN=C3SCC4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.